Acetylcysteine Zinc
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Overview
Description
Acetylcysteine zinc: is a compound formed by the combination of acetylcysteine and zinc. Acetylcysteine, also known as N-acetyl-L-cysteine, is a derivative of the amino acid cysteine and is widely recognized for its antioxidant properties. Zinc is an essential trace element that plays a crucial role in various biological processes. The combination of acetylcysteine and zinc is used for its potential therapeutic benefits, particularly in the fields of medicine and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of L-cysteine: The synthesis of acetylcysteine begins with the acetylation of L-cysteine. This reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution.
Formation of Acetylcysteine Zinc: The this compound complex is formed by reacting N-acetyl-L-cysteine with a zinc salt, such as zinc acetate or zinc chloride.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared Spectroscopy (FT-IR) are used for quality control and characterization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetylcysteine zinc can undergo oxidation reactions, where the thiol group of acetylcysteine is oxidized to form disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: Disulfides and other oxidized forms of acetylcysteine.
Reduction: Reduced forms of reactive oxygen species.
Substitution: Derivatives of acetylcysteine with different functional groups.
Scientific Research Applications
Chemistry:
Antioxidant Research: Acetylcysteine zinc is extensively studied for its antioxidant properties and its ability to scavenge free radicals.
Catalysis: The compound is used in catalytic processes due to its ability to stabilize reactive intermediates.
Biology:
Cellular Protection: this compound is used to protect cells from oxidative stress and damage.
Enzyme Regulation: The compound plays a role in regulating the activity of various enzymes involved in cellular metabolism.
Medicine:
Respiratory Disorders: this compound is used as a mucolytic agent to treat conditions like chronic bronchitis and cystic fibrosis.
Detoxification: The compound is used as an antidote for acetaminophen overdose due to its ability to replenish glutathione levels.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Glutathione Synthesis: Acetylcysteine zinc acts as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Reactive Oxygen Species Scavenging: The compound directly scavenges reactive oxygen species, reducing oxidative stress.
Enzyme Modulation: this compound modulates the activity of various enzymes involved in detoxification and cellular protection.
Comparison with Similar Compounds
Properties
CAS No. |
49793-39-7 |
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Molecular Formula |
C10H16N2O6S2Zn |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
zinc;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
KNVKDNCWDNRTOE-SCGRZTRASA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2] |
SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |
49793-39-7 | |
Synonyms |
Acétylcystéine GNR acebraus Acemuc Acetabs Acetylcystein AL Acetylcystein Atid Acetylcystein Heumann Acetylcystein Trom Acetylcystein, mentopin Acetylcysteine Acetylcysteine Hydrochloride Acetylcysteine Sodium Acetylcysteine Zinc Acetylcysteine, (D)-Isomer Acetylcysteine, (DL)-Isomer Acetylcysteine, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylin Acetyst Acid, Mercapturic Airbron Alveolex Azubronchin Bisolvon NAC Bromuc Broncho Fips Broncho-Fips BronchoFips Broncholysin Broncoclar Codotussyl Cystamucil Dampo Mucopect durabronchal Eurespiran Exomuc Fabrol Fluimucil Fluprowit Frekatuss Genac Hoestil Hustengetränk, Optipect Hydrochloride, Acetylcysteine Ilube Jenacystein Jenapharm Lantamed Larylin NAC Lindocetyl M Pectil M-Pectil mentopin Acetylcystein Mercapturic Acid Monoammonium Salt Acetylcysteine Monosodium Salt Acetylcysteine MPectil Muciteran Muco Sanigen Mucomyst Mucopect, Dampo Mucosil Mucosol Mucosolvin N Acetyl L cysteine N Acetylcysteine N-Acetyl-L-cysteine N-Acetylcysteine NAC AL NAC Zambon NAC, Bisolvon Optipect Hustengetränk Sanigen, Muco Siccoral Siran Sodium, Acetylcysteine Solmucol Zambon, NAC Zinc, Acetylcysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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